tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPUQUIZKCNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695913 | |
| Record name | tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943750-38-7 | |
| Record name | tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate typically involves:
- Formation or functionalization of the pyrrolidine ring.
- Introduction of the 4-bromophenyl substituent via aromatic substitution or cross-coupling.
- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
The Boc protection is crucial for stabilizing the amine functionality during subsequent reactions and purification.
Key Preparation Methods and Reaction Conditions
Palladium- or Copper-Catalyzed Cross-Coupling for Aryl Substitution
A common approach to attach the 4-bromophenyl group to the pyrrolidine core involves cross-coupling reactions such as Buchwald-Hartwig amination or Ullmann-type coupling using aryl halides and pyrrolidine derivatives.
- Example Procedure :
- React 2-pyrrolidinone with 4-bromo-substituted iodoarenes in the presence of copper(I) iodide catalyst and potassium phosphate base in DMSO solvent under nitrogen atmosphere at elevated temperature (~110 °C) for 24 hours.
- This forms the arylated pyrrolidinone intermediate, which can be further reduced or modified.
Reduction and Functional Group Manipulation
- The arylated pyrrolidinone intermediate may be reduced using sodium borohydride (NaBH4) at 0 °C to room temperature to yield the corresponding hydroxy pyrrolidine derivative.
- Subsequent functional group transformations, such as mesylation and elimination, can be employed to introduce further modifications if necessary.
Boc Protection of Pyrrolidine Nitrogen
- The nitrogen of the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or imidazole.
- Typical conditions involve stirring the pyrrolidine derivative with Boc2O and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0 °C to room temperature for several hours to overnight.
- The reaction mixture is then quenched, extracted, and purified by column chromatography to afford the Boc-protected product.
Representative Experimental Procedure
Analytical and Purification Techniques
- Purification : Flash chromatography on silica gel is the preferred method to isolate the Boc-protected product with high purity.
- Characterization :
Research Findings and Optimization Notes
- The copper-catalyzed arylation step is sensitive to reaction temperature and base equivalents; optimizing these parameters improves yield and selectivity.
- Boc protection is generally high yielding and mild, preserving sensitive functionalities on the pyrrolidine ring.
- Alternative methods such as one-pot syntheses combining arylation and Boc protection have been explored for efficiency but require careful control of reaction conditions to avoid side reactions.
- The use of lithium triethylborohydride (LiHBEt3) at low temperature (-78 °C) has been reported for selective reductions in related pyrrolidine derivatives, indicating potential for fine-tuning intermediate transformations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry.
Medicinal Chemistry
The compound has potential applications in drug development due to its structural similarity to bioactive molecules. It may be used in:
- Pharmaceutical Research : Investigating its effects on biological pathways and mechanisms.
- Biological Activity Studies : Understanding its interaction with enzymes and receptors, which could lead to the development of new therapeutics .
A study evaluated the biological activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 15 | Moderate sensitivity |
| MCF-7 | 10 | High sensitivity |
| A549 | 20 | Low sensitivity |
This data highlights the compound's potential utility in cancer therapy .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to explore enhanced biological activities. Various substitution reactions were performed to modify the bromophenyl group, leading to compounds with improved solubility and efficacy in biological assays.
| Derivative Name | Biological Activity |
|---|---|
| N-(4-fluorophenyl) derivative | Increased enzyme inhibition |
| N-(3-methoxyphenyl) derivative | Enhanced anticancer properties |
These derivatives demonstrated improved interactions with target proteins, showcasing the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Moving the bromophenyl group from C2 to C3 (as in tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate) alters reactivity in cross-coupling reactions due to steric and electronic effects .
- Electron-Withdrawing Groups: The 4-fluorophenoxymethyl analog exhibits enhanced binding to caspase enzymes compared to bromophenyl derivatives, attributed to fluorine’s electronegativity .
- Bulkier Groups : The 4-octylphenethyl substituent in improves lipid solubility, making it suitable for membrane-targeted anticancer agents .
Stereochemical Variants
Key Observations :
- The (R)-enantiomer is more commonly utilized in medicinal chemistry for its compatibility with biological targets .
- The (S)-enantiomer is often employed in peptide mimetics, as seen in amide derivatives like tert-butyl (S)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (CAS: 1007881-98-2) .
Functionalized Derivatives
Biological Activity
tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a 4-bromophenyl moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The following sections detail its effects on specific cancer cell lines, mechanisms of action, and potential therapeutic applications.
-
Apoptosis Induction :
- The compound has been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. This is critical as Bcl-2 overexpression is often associated with resistance to chemotherapy .
- A study indicated that similar compounds can inhibit Bcl-2 activity, leading to increased apoptosis in tumor cells .
- Multidrug Resistance (MDR) Reversal :
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hepatocellular Carcinoma (HCC) | 10 | Induces apoptosis via Bcl-2 inhibition |
| MCF-7 (Breast Cancer) | 15 | Modulates lipid signaling pathways |
| A549 (Lung Cancer) | 20 | Enhances drug accumulation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Hepatocellular Carcinoma :
- Breast Cancer :
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:
- Absorption : The compound is well absorbed with peak plasma concentrations reached within 30 minutes post-administration.
- Distribution : Limited brain penetration was observed, indicating a peripheral action which may be beneficial for targeting tumors without affecting central nervous system functions .
Q & A
Q. What computational methods predict its environmental persistence or metabolite pathways?
- Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN score) and bioaccumulation (log Kow). Use docking simulations (AutoDock Vina) to identify potential cytochrome P450 binding sites for metabolite prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
